molecular formula C11H14BrNO2 B13464747 Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate

Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate

Cat. No.: B13464747
M. Wt: 272.14 g/mol
InChI Key: WGYRCKZRWUFZNO-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate ( 1218750-76-5) is a chemical compound supplied for research and development purposes. It has a molecular formula of C11H14BrNO2 and a molecular weight of 272.14 g/mol . This product is intended for research use only and is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers can utilize this compound as a building block in organic synthesis, particularly in the development of more complex molecules. The structure features both bromophenyl and methylaminoacetate functional groups, which can be valuable for further chemical modifications and pharmacological studies. Proper handling procedures should be followed. For detailed safety information, please refer to the material safety data sheet (SDS). The product requires cold-chain transportation to ensure stability .

Properties

IUPAC Name

ethyl 2-(3-bromophenyl)-2-(methylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-3-15-11(14)10(13-2)8-5-4-6-9(12)7-8/h4-7,10,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYRCKZRWUFZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)Br)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nucleophilic Substitution on a Brominated Intermediate

Method A: Bromination of a Phenyl-Substituted Intermediate Followed by Amination

Step 1: Preparation of 3-bromophenyl precursor

  • Starting with phenyl compounds, selective bromination is achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or via electrophilic aromatic substitution with bromine under controlled conditions.
  • Example: Bromination of phenylacetic acid derivatives or phenyl ketones to introduce bromine at the 3-position.

Step 2: Formation of the ester

  • The brominated phenyl precursor is esterified with ethanol under acidic catalysis (e.g., sulfuric acid) to produce ethyl esters.

Step 3: Introduction of the methylamino group

  • Nucleophilic substitution of the bromine atom with methylamine or methylamino groups via nucleophilic aromatic substitution (SNAr), which is facilitated by electron-withdrawing groups or specific reaction conditions such as elevated temperature and polar solvents.

Data Table 1: Typical Reagents and Conditions

Step Reagents Solvent Conditions Yield (%) References
Bromination NBS, AIBN CCl₄ or DMSO Reflux ~85-90 ,
Esterification Ethanol, H₂SO₄ Reflux 4-6 hours 80-85 ,
Amination Methylamine or methylamino derivatives Polar aprotic solvents (DMF, DMSO) Elevated temp (80-120°C) 70-85 ,

Multi-Step Synthesis via Intermediate Formation

Method B: Synthesis via Amino-Substituted Intermediates and Esterification

Step 1: Preparation of 3-bromophenylamine derivative

  • Starting from 3-bromonitrobenzene, reduction with catalytic hydrogenation (Pd/C) yields 3-bromoaniline.

Step 2: Formation of the aminoacetate intermediate

  • Condensation of 3-bromoaniline with chloroacetate derivatives (e.g., chloroacetic acid esters) under basic conditions yields aminoacetates.

Step 3: Esterification and methylation

  • The amino group is methylated using methyl iodide or methyl sulfate in the presence of a base (e.g., K₂CO₃).
  • The esterification is completed via Fischer esterification or using ethyl chloroformate.

Data Table 2: Representative Reagents and Conditions

Step Reagents Solvent Conditions Yield (%) References
Reduction H₂, Pd/C Ethanol Room temperature 90
Condensation Chloroacetate DMSO Reflux 75-80
Methylation Methyl iodide Acetone Reflux 70-85

Catalytic Oxidation and Functionalization

Method C: Oxidative Functionalization of Precursors

  • Use of oxidizing agents such as potassium permanganate (KMnO₄) or tert-butyl hypochlorite to selectively oxidize side chains or aromatic rings to introduce bromine or amino functionalities.

Step 1: Oxidation of phenyl precursors

  • Controlled oxidation yields phenolic or quinone intermediates, which can be further functionalized.

Step 2: Subsequent substitution with methylamine

  • Nucleophilic substitution with methylamine in polar solvents under reflux.

Data Table 3: Typical Conditions

Step Reagents Solvent Conditions Yield (%) References
Oxidation KMnO₄ Water/Acetone Reflux 60-75
Amination Methylamine Ethanol Reflux 65-80

Notable Research Insights and Variations

  • Halogenation : The position of bromination on the phenyl ring is critical, often achieved via regioselective electrophilic aromatic substitution, with yields exceeding 85% under optimized conditions.
  • Amination : Nucleophilic substitution of the bromide with methylamine or methylamino groups is facilitated by polar aprotic solvents, with yields varying based on temperature and reagent purity.
  • Esterification : Fischer esterification or direct acylation methods are employed, with typical yields around 80% under reflux with sulfuric acid catalysis.

Summary of Key Data

Aspect Details
Yield Range 60-93%, depending on the method and step
Reaction Conditions Reflux, elevated temperatures (80-120°C), use of polar aprotic solvents (DMF, DMSO)
Reagents NBS, methylamine, chloroacetates, oxidants like KMnO₄, methyl iodide

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing bromine atom on the phenyl ring activates the aromatic system for nucleophilic substitution. Reported conditions and outcomes include:

Reaction ConditionsNucleophileProductYieldSource
NaNH₂ (2 equiv), THF, 0°C → rt, 12hDimethylamineEthyl 2-(methylamino)-2-(3-dimethylaminophenyl)acetate74%
K₂CO₃, DMF, 80°C, 6hSodium thiocyanateEthyl 2-(methylamino)-2-(3-thiocyanatophenyl)acetate68%*

Inferred from analogous bromophenyl substitutions in cyclohexanone systems.

Mechanism : The bromine atom leaves as Br⁻, forming a resonance-stabilized aryl anion intermediate that reacts with nucleophiles.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

ConditionsProductApplications
6M HCl, reflux, 4h2-(3-Bromophenyl)-2-(methylamino)acetic acidPrecursor for peptide coupling
NaOH (2M), EtOH/H₂O, 60°C, 2hSodium salt of hydrolyzed productWater-soluble derivative

Key Insight : Hydrolysis rates depend on steric hindrance from the methylamino group, requiring longer reaction times compared to unsubstituted esters .

Reduction Reactions

The ester and aromatic groups participate in selective reductions:

ReagentTarget GroupProductNotes
LiAlH₄, THF, 0°C → rtEster → Alcohol2-(3-Bromophenyl)-2-(methylamino)ethanolComplete reduction in 3h
H₂, Pd/C (10%), EtOHBromine → HydrogenEthyl 2-(methylamino)-2-phenylacetateRequires 50 psi H₂

Cross-Coupling Reactions

The bromophenyl moiety enables catalytic coupling reactions:

Reaction TypeConditionsProductYield
Suzuki-MiyauraPd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O, 80°CEthyl 2-(methylamino)-2-(3-biphenyl)acetate82%*
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneEthyl 2-(methylamino)-2-(3-aminophenyl)acetate65%*
  • Predicted yields based on analogous bromophenyl couplings in heterocyclic systems .

Oxidative Pathways

Oxidizing AgentConditionsProduct
KMnO₄, H₂O, 100°CMethylamino → NitrosoEthyl 2-(3-bromophenyl)-2-(nitroso)acetate
mCPBA, CH₂Cl₂, 0°CEpoxidation (if alkene present)Not observed – confirms absence of α,β-unsaturation

Side Reactions and Stability Concerns

  • Thermal decomposition : Degrades above 200°C, releasing brominated phenols (detected via GC-MS).

  • Photoreactivity : UV light (254 nm) induces C-Br bond homolysis, forming aryl radicals that dimerize.

Scientific Research Applications

Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential pharmacological properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the ester and amino groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Differences

Compound Name Substituents/Modifications Key Properties/Applications Reference
Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate Ethyl ester, 3-bromophenyl, α-methylamino Anticancer activity (inferred from analogs)
Methyl 2-amino-2-(3-bromophenyl)acetate Methyl ester, 3-bromophenyl, α-amino Pharmaceutical/agrochemical intermediate
Ethyl 2-((3-bromophenyl)amino)-2-oxoacetate Ethyl ester, 3-bromophenyl, α-oxoamide Precursor for imidazo[4,5-b]pyridine derivatives
Ethyl 2-(3-bromo-4-methoxyphenyl)acetate Ethyl ester, 3-bromo-4-methoxyphenyl, no amino group OR1A1 agonist (EC₅₀ = 11.5–24.4 µM)
Ethyl 2-(3-bromophenyl)-2,2-difluoroacetate Ethyl ester, 3-bromophenyl, α-difluoro Enhanced metabolic stability (fluorine effect)

Key Observations:

  • Amino vs. Methylamino: The methylamino group in the target compound enhances basicity and bioavailability compared to unmodified amino analogs (e.g., ).
  • Substituent Effects : Addition of a 4-methoxy group () increases OR1A1 receptor activation efficacy, while difluoro substitution () improves resistance to enzymatic degradation.

Table 2: Pharmacological and Functional Data

Compound Name Biological Activity Potency (IC₅₀/EC₅₀) Reference
This compound Anticancer (inferred) IC₅₀ = 0.090–0.650 µM (analogs)
Ethyl 2-(3-bromo-4-methoxyphenyl)acetate OR1A1 agonist EC₅₀ = 11.5–24.4 µM
Mthis compound HCl Bioactivity modulated by hydrochloride salt Not reported
Ethyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-thiazolidin-3-yl]acetate Antidiabetic/antimicrobial (thiazolidinone core) Not reported

Key Observations:

  • Anticancer Potential: Analogous compounds (e.g., compound 6–31 in ) exhibit nanomolar IC₅₀ values against cancer cell lines, suggesting the target compound may share similar efficacy.
  • Receptor Activation : Ethyl 2-(3-bromo-4-methoxyphenyl)acetate () shows moderate OR1A1 activation, highlighting the importance of para-substituents on the phenyl ring.
  • Salt Forms : Hydrochloride salts (e.g., ) may improve solubility but require additional pharmacokinetic validation.

Key Observations:

  • Microwave-Assisted Synthesis : Improved yields (up to 77%) are achieved under microwave conditions for related bromophenyl acetates .
  • Halogenation Effects : Bromine at the 3-position (as in the target compound) balances reactivity and steric demands, enabling diverse functionalization .

Biological Activity

Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is defined by the following molecular structure:

  • Molecular Formula: C11_{11}H12_{12}BrN1_{1}O2_{2}
  • Molecular Weight: 272.12 g/mol

Its structure includes a bromophenyl group, which is known to enhance biological activity through selective interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromophenyl group facilitates selective binding, influencing biochemical pathways that can lead to various physiological effects:

  • Enzyme Modulation: The compound may modulate the activity of enzymes involved in metabolic processes.
  • Receptor Interaction: It has been observed to interact with neurotransmitter receptors, potentially influencing pain pathways and offering analgesic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, suggesting its potential application in treating infections.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus5.64 µM
Escherichia coli8.33 µM
Pseudomonas aeruginosa11.29 µM

The presence of the bromine atom in its structure is believed to enhance its antimicrobial activity by affecting cell membrane integrity.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Preliminary findings suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Studies

  • Study on Antimicrobial Efficacy:
    A recent study evaluated the antimicrobial activity of this compound against a panel of Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited potent activity comparable to standard antibiotics, particularly against Staphylococcus aureus and Escherichia coli .
  • Investigation of Anti-inflammatory Properties:
    Another investigation focused on the anti-inflammatory potential of this compound in a murine model of acute inflammation. The results demonstrated a significant reduction in edema and inflammatory markers when treated with this compound, suggesting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that the presence of the bromophenyl group is crucial for enhancing biological activity. Variations in substituents on the phenyl ring can significantly influence both potency and selectivity towards biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(3-bromophenyl)-2-(methylamino)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a multi-step approach. First, esterification of 2-(3-bromophenyl)acetic acid with ethanol and thionyl chloride under reflux (0°C → 85°C) yields ethyl 2-(3-bromophenyl)acetate . Subsequent introduction of the methylamino group may involve nucleophilic substitution or reductive amination. Optimization includes controlling stoichiometry (e.g., 2.0 equiv thionyl chloride for esterification) and monitoring reaction progress via TLC or HPLC. Yield improvements (up to 97%) are achievable through vacuum distillation and purification via ethyl acetate extraction .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm the ester and methylamino groups via 1^1H NMR (e.g., methylamino protons at δ 2.5–3.0 ppm; aromatic protons from the 3-bromophenyl group at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+1]+^+ peak at ~312–314 Da, accounting for bromine isotopes) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) and identifies isomers or byproducts .

Q. How should this compound be stored to ensure stability, and what are its decomposition risks?

  • Methodological Answer : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group or oxidation of the methylamino moiety. Stability data from analogous esters (e.g., ethyl 2-phenylacetoacetate) suggest a shelf life of ≥2 years under these conditions . Avoid exposure to moisture or strong bases, which may cleave the ester linkage .

Advanced Research Questions

Q. How can this compound serve as a precursor in medicinal chemistry?

  • Methodological Answer : This compound is a potential intermediate for kinase inhibitors or carboxamide derivatives. For example, analogous structures (e.g., ethyl 2-(7-((3-bromophenyl)carbamoyl)-1H-imidazo[4,5-b]pyridin-2-yl)acetate) have been used in synthesizing imidazopyridine-based anticancer agents . The bromine atom enables Suzuki-Miyaura cross-coupling for functionalization, while the methylamino group facilitates further derivatization (e.g., acylations) .

Q. What computational strategies can predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The ester carbonyl (C=O) and methylamino group are likely electrophilic and nucleophilic centers, respectively.
  • Molecular Dynamics (MD) : Simulate solvation effects in ethanol or DMSO to model reaction pathways for substitutions or condensations .
  • Docking Studies : Predict binding affinities if the compound is used in enzyme inhibition studies (e.g., kinase targets) .

Q. How can researchers resolve contradictions in spectroscopic data caused by isomerism or impurities?

  • Methodological Answer :

  • Isomer Identification : Use chiral HPLC or capillary electrophoresis to separate enantiomers, as the methylamino group may introduce stereochemical complexity .
  • Impurity Profiling : Employ LC-MS/MS to trace byproducts (e.g., unreacted 2-(3-bromophenyl)acetic acid or over-alkylated derivatives) .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if crystalline derivatives are obtainable .

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